An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and drug development. Its strategic placement of a bromine atom on the tetrahydroquinoline scaffold makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] The tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, with a particular focus on its utility in the discovery of novel therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is essential for its effective use in research and development.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1221724-17-9 | [2] |
| Molecular Formula | C₉H₁₁BrClN | [2][4][5] |
| Molecular Weight | 248.55 g/mol | [2][4][5] |
| Appearance | White to pale yellow solid | |
| Storage | Room temperature, in a dry, well-ventilated place away from heat and open flames. | |
| Solubility | Soluble in water and organic solvents. | |
| Boiling Point (of free base) | 294.3 °C at 760 mmHg | [6][7] |
| pKa (of free base, predicted) | 8.88 ± 0.20 | [2] |
Note: The melting point for the hydrochloride salt is not consistently reported in publicly available literature. Experimental determination is recommended for precise characterization.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the tetrahydroquinoline ring system. The protons on the saturated portion of the ring (positions 2, 3, and 4) will appear as multiplets in the upfield region, while the aromatic protons will be observed as multiplets in the downfield region. The exact chemical shifts and coupling patterns will be influenced by the bromine substituent and the protonation state of the nitrogen.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of approximately 110-150 ppm, with the carbon bearing the bromine atom shifted to a higher field. The aliphatic carbons at positions 2, 3, and 4 will resonate in the upfield region, typically between 20-50 ppm.[4][8][9][10][11]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include N-H stretching vibrations for the secondary ammonium salt in the range of 2400-2800 cm⁻¹ (broad), aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine will likely appear between 1250-1335 cm⁻¹.[6][12][13][14][15]
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z corresponding to [M]+ and [M+2]+. Fragmentation patterns would likely involve the loss of HBr and cleavage of the tetrahydroquinoline ring.[16][17][18][19][20]
Synthesis and Reactivity
The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.
Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: the bromination of the 1,2,3,4-tetrahydroquinoline free base, followed by the formation of the hydrochloride salt.
Caption: Synthetic workflow for 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride.
Experimental Protocols
Step 1: Synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline (Free Base)
This protocol is adapted from general methods for the bromination of substituted quinolines.[21]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent such as acetonitrile (CH₃CN) or chloroform (CHCl₃). Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (Br₂) (1.1 equivalents) in the same solvent to the cooled solution of tetrahydroquinoline over 30 minutes with vigorous stirring. The reaction is exothermic and the temperature should be maintained at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-Bromo-1,2,3,4-tetrahydroquinoline.
Step 2: Formation of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
This protocol is a general method for the preparation of amine hydrochloride salts.[22][23][24][25]
-
Dissolution: Dissolve the purified 8-Bromo-1,2,3,4-tetrahydroquinoline free base in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
Acidification: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of anhydrous HCl in diethyl ether or 1,4-dioxane dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base. Dry the product under vacuum to obtain 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride.
Reactivity and Mechanistic Insights
The bromine atom at the 8-position of the tetrahydroquinoline ring is the key to its synthetic utility. This aryl bromide is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 8-bromo-tetrahydroquinoline with an organoboron compound, typically an aryl or vinyl boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.[26][27][28]
-
Sonogashira Coupling: This reaction couples the 8-bromo-tetrahydroquinoline with a terminal alkyne to form an arylethyne. This is a valuable tool for introducing alkyne functionalities into the molecule.[23][29][30][31][32][33]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the 8-bromo-tetrahydroquinoline with an amine.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and must be optimized for each specific substrate combination.
Applications in Drug Development
The 8-Bromo-1,2,3,4-tetrahydroquinoline scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. One notable area of research is in the development of novel opioid receptor ligands for the treatment of pain.[1][34][35][36][37]
Case Study: C-8 Substituted Tetrahydroquinolines as Opioid Ligands
Research has shown that C-8 substituted tetrahydroquinolines can act as balanced-affinity mu (μ)-opioid receptor agonists and delta (δ)-opioid receptor antagonists.[34][38] This mixed pharmacological profile is of significant interest as it may lead to potent analgesics with a reduced side-effect profile, such as tolerance and dependence, which are major drawbacks of currently used opioid painkillers.[34][38][39][40][41]
The 8-bromo precursor allows for the systematic exploration of the structure-activity relationship (SAR) at this position through the aforementioned cross-coupling reactions. By introducing a variety of substituents at the C-8 position, researchers can fine-tune the affinity and efficacy of the ligands at the μ and δ opioid receptors.[1][36]
μ-Opioid Receptor Signaling Pathway
The μ-opioid receptor is a G-protein coupled receptor (GPCR).[1][34][35][37] Upon binding of an agonist, such as a derivative of 8-bromo-1,2,3,4-tetrahydroquinoline, the receptor undergoes a conformational change that activates intracellular signaling pathways.
Caption: Simplified μ-opioid receptor signaling pathway.
Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[37] It also modulates ion channel activity, leading to hyperpolarization of the neuronal membrane and reduced neurotransmitter release.[37] These downstream effects ultimately contribute to the analgesic properties of opioid agonists.[39]
Safety and Handling
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of substituted tetrahydroquinolines. The demonstrated utility of this scaffold in the development of novel opioid receptor ligands highlights its potential for the discovery of new therapeutics with improved pharmacological profiles. This in-depth guide provides a solid foundation for researchers and drug development professionals to effectively utilize this important chemical entity in their work.
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